molecular formula C12H19ClN2O B14338843 1-{4-[(3-Chloropropyl)(methyl)amino]but-2-YN-1-YL}pyrrolidin-2-one CAS No. 110797-76-7

1-{4-[(3-Chloropropyl)(methyl)amino]but-2-YN-1-YL}pyrrolidin-2-one

Cat. No.: B14338843
CAS No.: 110797-76-7
M. Wt: 242.74 g/mol
InChI Key: KRDUTIOHAJHHON-UHFFFAOYSA-N
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Description

1-{4-[(3-Chloropropyl)(methyl)amino]but-2-YN-1-YL}pyrrolidin-2-one is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidinone ring and an alkyne group

Preparation Methods

The synthesis of 1-{4-[(3-Chloropropyl)(methyl)amino]but-2-YN-1-YL}pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Preparation of the Alkyne Intermediate: The alkyne group is introduced through a reaction involving a terminal alkyne and an appropriate halide under basic conditions.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is formed through a cyclization reaction, often involving an amine and a carbonyl compound.

    Introduction of the Chloropropyl Group: The chloropropyl group is introduced via a substitution reaction, where a suitable chlorinating agent reacts with the intermediate compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-{4-[(3-Chloropropyl)(methyl)amino]but-2-YN-1-YL}pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.

    Addition: The alkyne group can participate in addition reactions with halogens or hydrogen, leading to the formation of dihalo or hydrogenated products.

Scientific Research Applications

1-{4-[(3-Chloropropyl)(methyl)amino]but-2-YN-1-YL}pyrrolidin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 1-{4-[(3-Chloropropyl)(methyl)amino]but-2-YN-1-YL}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

1-{4-[(3-Chloropropyl)(methyl)amino]but-2-YN-1-YL}pyrrolidin-2-one can be compared with similar compounds such as:

    3-Chloro-N,N-dimethylpropylamine hydrochloride: This compound shares the chloropropyl group but lacks the pyrrolidinone ring and alkyne group.

    Ethyl 1 H -indole-3-carboxylates: These compounds have different core structures but may exhibit similar biological activities.

    Other Pyrrolidinone Derivatives: Compounds with similar pyrrolidinone rings but different substituents can provide insights into the unique properties of this compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

110797-76-7

Molecular Formula

C12H19ClN2O

Molecular Weight

242.74 g/mol

IUPAC Name

1-[4-[3-chloropropyl(methyl)amino]but-2-ynyl]pyrrolidin-2-one

InChI

InChI=1S/C12H19ClN2O/c1-14(9-5-7-13)8-2-3-10-15-11-4-6-12(15)16/h4-11H2,1H3

InChI Key

KRDUTIOHAJHHON-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCl)CC#CCN1CCCC1=O

Origin of Product

United States

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